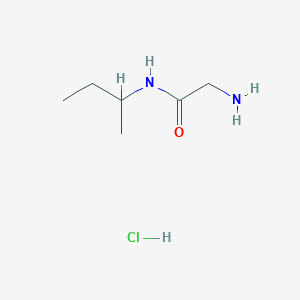

2-Amino-N-(sec-butyl)acetamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-N-(sec-butyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(sec-butyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-butan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-5(2)8-6(9)4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPMKVWIJNEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-14-6 | |

| Record name | Acetamide, 2-amino-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Methodological & Application

Application Note: 2-Amino-N-(sec-butyl)acetamide HCl in Cell Culture

This guide outlines the technical protocols for handling, solubilizing, and screening 2-Amino-N-(sec-butyl)acetamide hydrochloride (CAS: 1220019-14-6) in biological systems.[1]

Based on its chemical structure, this compound is classified as an

Core Directive & Compound Profile

Compound Identity:

-

IUPAC Name: 2-Amino-N-(butan-2-yl)acetamide hydrochloride[1]

-

Synonyms: N-sec-butylglycinamide HCl; Glycine sec-butylamide HCl.[1]

-

Molecular Formula:

[1][2][3] -

Physical State: White to off-white crystalline solid (Hygroscopic).[1]

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight ligand (Fragment) for binding pockets in enzymes or receptors.[1]

-

Chemical Building Block: Precursor for synthesizing complex peptidomimetics.[1]

-

Metabolic Control: Used to study amidase activity or glycine conjugation pathways in hepatocytes.[1]

Preparation & Handling Protocols

A. Solubility & Stock Solution Strategy

As a hydrochloride salt, this compound is highly polar and water-soluble.[1] However, the HCl moiety introduces a risk of media acidification , which is the #1 cause of false positives in cell culture assays.[1]

| Solvent System | Solubility Limit | Stability | Recommended Use |

| Sterile Water (ddH₂O) | >50 mM | High (Weeks at -20°C) | Preferred. Ideal for high-concentration dosing without DMSO toxicity.[1] |

| DMSO | >100 mM | High (Months at -20°C) | Use only if screening alongside a hydrophobic library.[1] |

| PBS (pH 7.4) | ~25 mM | Moderate | Prepare fresh.[1] High salt may cause precipitation at >50mM.[1] |

B. Protocol: Preparation of 100 mM Stock Solution

Objective: Create a sterile, pH-neutral stock for cell dosing.

-

Weighing: Weigh 16.67 mg of 2-Amino-N-(sec-butyl)acetamide HCl.

-

Dissolution: Add 1.0 mL of sterile, nuclease-free water. Vortex vigorously for 30 seconds.[1]

-

pH Neutralization (CRITICAL):

-

The solution will be acidic (pH ~4-5).[1]

-

Step: Add 1N NaOH in very small increments (0.5 µL) while monitoring with micro-pH paper until pH reaches ~7.0–7.4.

-

Why? Unbuffered HCl salts can acidify culture media (changing phenol red to yellow), triggering acid-sensing ion channels (ASICs) or stress responses, confounding results.[1]

-

-

Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter .[1]

-

Storage: Aliquot into 50 µL vials. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Protocols: Cell Culture

Experiment I: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Rationale: Before functional testing, the non-toxic concentration range (NTCR) must be established.[1] Small amine fragments are often tolerated at high concentrations (up to 1-5 mM).[1]

Workflow:

-

Seeding: Plate cells (e.g., HEK293, HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Prepare serial dilutions in complete media (DMEM + 10% FBS).

-

Range: 0 µM (Vehicle), 10 µM, 100 µM, 500 µM, 1 mM, 5 mM.[1]

-

-

Incubation: Treat cells for 24 to 48 hours .

-

Readout: Add MTT or CCK-8 reagent. Measure Absorbance (OD450/OD570).

-

Analysis: Calculate % Viability relative to Vehicle Control.

-

Pass Criteria: >90% viability is required to proceed to functional assays.[1]

-

Experiment II: Functional Fragment Screening (Ion Channel/Enzyme)

Rationale: As a glycine-amide analog, this compound may modulate Glycine Receptors (GlyR) or act as a substrate for peptidases.[1]

Protocol (Calcium Flux / Signaling):

-

Starvation: Serum-starve cells (if applicable) for 4 hours to reduce background signaling.[1]

-

Pre-incubation: Add compound (at established non-toxic dose, e.g., 100 µM) for 30 mins.

-

Stimulation:

-

Detection: Measure downstream effect (e.g., fluorescence change, phosphorylation via Western Blot).[1]

Mechanism & Visualization

The following diagram illustrates the workflow for evaluating this specific chemical fragment, distinguishing between its role as a pharmacological agent and a metabolic substrate .

Caption: Workflow for screening 2-Amino-N-(sec-butyl)acetamide HCl, prioritizing pH correction and cytotoxicity profiling before mechanistic evaluation.

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Media turns yellow immediately | Acidification from HCl salt | Neutralize stock with NaOH before adding to media. Increase HEPES buffer conc. to 25 mM. |

| Precipitation in media | High salt / Low solubility | Sonicate stock at 37°C. Do not exceed 50 mM in high-salt buffers (PBS).[1] |

| High background toxicity | Amine toxicity | Primary amines can be toxic.[1] Include a Glycinamide control to rule out non-specific amine effects. |

| No biological effect | Low potency (Fragment) | Fragments often have |

References

-

Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link

-

ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[1] International Organization for Standardization.[1] Link

-

Consortium for Functional Glycomics. "Protocol for Primary Amine Screening in Cell Systems." Nature Protocols (Adapted methods for amine-containing fragments).[1]

-

PubChem Compound Summary. "2-Amino-N-(sec-butyl)acetamide hydrochloride (CAS 1220019-14-6)."[1] National Center for Biotechnology Information.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Amino-N-(sec-butyl)acetamide hydrochloride (Levetiracetam) in Solution

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-N-(sec-butyl)acetamide hydrochloride, commonly known as Levetiracetam.[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring experimental accuracy, reproducibility, and the development of robust pharmaceutical formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Levetiracetam solutions.

Q1: What are the optimal storage conditions for Levetiracetam solutions?

A1: For general laboratory use, Levetiracetam oral solutions (100 mg/mL) have been shown to be stable for up to six months when stored in amber polypropylene syringes at both refrigerated (2–8 °C) and room temperature (20–25 °C).[2][3] Similarly, extemporaneously compounded suspensions (50 mg/mL) in a 1:1 mixture of Ora-Sweet and Ora-Plus are stable for at least 91 days at both 4°C and 25°C.[4][5] For long-term storage of stock solutions, freezing at -80°C is also a viable option, with stability reported for at least two months.[6]

Q2: What is the primary degradation pathway for Levetiracetam in solution?

A2: The primary degradation pathway for Levetiracetam, like other amide-containing molecules, is hydrolysis of the amide bond.[7][8][9] This reaction is catalyzed by either acid or base and involves the cleavage of the amide bond to yield a carboxylic acid and an amine.[9] The amide group in Levetiracetam is relatively stable compared to other carboxylic acid derivatives like esters, meaning that hydrolysis typically requires harsh conditions such as strong acids or bases and elevated temperatures.[7][10]

Q3: How does pH significantly affect the stability of Levetiracetam solutions?

A3: pH is a critical factor governing the stability of Levetiracetam in solution. The molecule is most susceptible to degradation under strongly acidic or alkaline conditions, which catalyze the hydrolysis of the amide bond.[11][12][13] Forced degradation studies show that significant degradation (over 70%) occurs when Levetiracetam is refluxed with 0.1 M HCl or 0.1 M NaOH for 2 hours.[11] At neutral or near-neutral pH, the rate of hydrolysis is considerably slower.[14] Therefore, maintaining a pH close to neutral is crucial for maximizing the shelf-life of your solutions.

Q4: Is Levetiracetam sensitive to light or temperature?

A4: Levetiracetam shows some sensitivity to both light and temperature, although to a lesser extent than to pH extremes. Photostability studies indicate that degradation can occur upon exposure to UV and direct sunlight.[12] Therefore, it is recommended to store solutions in amber or light-protecting containers.[2][3] While stable at room temperature for extended periods, elevated temperatures will accelerate the rate of hydrolysis and other potential degradation reactions.[9][12]

Q5: What are the expected degradation products of Levetiracetam?

A5: The principal degradation product resulting from hydrolysis is (S)-2-aminobutanoic acid and 2-oxopyrrolidine. Under forced degradation conditions, other minor degradation products may be observed. Identifying these products is crucial for developing stability-indicating analytical methods.[1][15]

Part 2: Troubleshooting Guide

This section provides practical advice for common experimental issues related to Levetiracetam stability.

Issue 1: I'm observing a rapid loss of potency in my Levetiracetam stock solution.

A rapid decline in the concentration of your active compound can invalidate experimental results. The table below outlines potential causes and corrective actions.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Incorrect pH | Levetiracetam is highly susceptible to acid- and base-catalyzed hydrolysis.[11][12] Even seemingly neutral water can have a pH that drifts, especially if it absorbs atmospheric CO₂. | Buffer your solution to a pH between 5.5 and 7.0. Verify the pH of your solvent before preparing the solution. |

| High Storage Temperature | Chemical reactions, including hydrolysis, are accelerated at higher temperatures.[9] Storing solutions near heat sources (e.g., incubators, window sills) can significantly increase degradation rates. | Store stock solutions at recommended temperatures (refrigerated at 2-8°C or frozen at -80°C).[2][6] Avoid repeated freeze-thaw cycles.[6] |

| Solvent Impurities | The presence of nucleophilic or catalytic impurities in the solvent can accelerate degradation. | Use high-purity (e.g., HPLC-grade) solvents for solution preparation. Ensure solvents are fresh and properly stored. |

| Microbial Contamination | Unbuffered aqueous solutions can support microbial growth, which may alter the pH or produce enzymes that degrade the compound. | Use sterile solvents and techniques for solution preparation, especially for long-term storage. Consider filtration through a 0.22 µm filter. |

| Photodegradation | Levetiracetam can degrade upon exposure to UV and direct sunlight.[12] | Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2][3] |

Issue 2: My chromatogram (HPLC) shows multiple unexpected peaks after storing my Levetiracetam solution.

The appearance of extraneous peaks can be due to degradation, impurities from the starting material, or interactions with excipients. The following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Part 3: Experimental Protocols

To ensure the integrity of your experimental results, it is essential to use a validated, stability-indicating analytical method. Forced degradation studies are fundamental to developing such methods.

Protocol 1: Forced Degradation Study of Levetiracetam in Solution

Objective: To intentionally degrade Levetiracetam under various stress conditions to identify potential degradation products and establish the specificity of the analytical method. This protocol is based on common industry practices and ICH guidelines.[16]

Materials:

-

Levetiracetam reference standard

-

HPLC-grade methanol and water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

pH meter, calibrated

-

HPLC system with a PDA or UV detector

-

Class A volumetric flasks and pipettes

-

Heating block or water bath

-

Photostability chamber

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Levetiracetam in methanol or water to prepare a 1 mg/mL stock solution.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 4 hours.[12] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

-

Alkali Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the mixture at 60°C for 4 hours.[12] Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 8 hours.[12] Dilute to a final concentration of 100 µg/mL.

-

Thermal Degradation: Heat 5 mL of the stock solution at 60°C for 24 hours.[12] Cool and dilute to a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a control sample protected from light. Dilute both samples to 100 µg/mL.

-

Analysis: Inject all prepared samples, along with an unstressed control sample, into the HPLC system. Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent Levetiracetam peak.

Protocol 2: Example Stability-Indicating HPLC Method

The following parameters are a composite based on several published methods and serve as a robust starting point for analysis.[1][15]

| Parameter | Condition |

| Column | Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 |

| Mobile Phase A | Phosphate Buffer (pH 5.5) : Acetonitrile (950:50 v/v) |

| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |

| Gradient | Isocratic or a simple gradient depending on separation needs |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm |

Part 4: Data Summary

| Stress Condition | Typical Observation | Primary Degradation Pathway |

| Acidic (e.g., 0.1 M HCl, heat) | Significant degradation | Amide Hydrolysis |

| Alkaline (e.g., 0.1 M NaOH, heat) | Significant degradation | Amide Hydrolysis |

| Oxidative (e.g., 3% H₂O₂) | Moderate degradation | Oxidation |

| Thermal (e.g., 60°C) | Minor to moderate degradation | Hydrolysis/Other |

| Photolytic (UV/Vis light) | Minor to moderate degradation | Photolysis |

References

-

Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage For. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Prohotsky, D., Hughes, S., & Zhao, F. (2014). Stability of levetiracetam oral solution repackaged in oral plastic syringes. American Journal of Health-System Pharmacy, 71(3), 219–222. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). N-sec-Butylacetamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Forced degradation of leviteracetam by stability-indicating HPTLC method. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Prohotsky, D. L., Hughes, S., & Zhao, F. (2014). Stability of levetiracetam oral solution repackaged in oral plastic syringes. American Journal of Health-System Pharmacy, 71(3), 219–222. Retrieved January 28, 2026, from [Link]

-

Prasad, K. S., et al. (2013). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. Indian Journal of Pharmaceutical and Biological Research, 1(4), 45-54. Retrieved January 28, 2026, from [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2023). PubMed. Retrieved January 28, 2026, from [Link]

-

Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. (2022). Journal of Positive School Psychology. Retrieved January 28, 2026, from [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Biochemistry and Molecular Biology Education, 46(3), 265-273. Retrieved January 28, 2026, from [Link]

-

Al-Ghananeem, A. M., et al. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. MDPI. Retrieved January 28, 2026, from [Link]

-

Nahata, M. C. (2012). Stability of Levetiracetam in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 65(5), 386–389. Retrieved January 28, 2026, from [Link]

-

Hydrolysis of Amides. (n.d.). Fiveable. Retrieved January 28, 2026, from [Link]

-

Stability of Levetiracetam in Extemporaneously Compounded Suspensions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

development and validation of stability indicating rp-hplc method for estimation of levetiracetam by forced degradation studies. (n.d.). WJPPS. Retrieved January 28, 2026, from [Link]

-

Why do amides require much harsher conditions for hydrolysis than esters?. (2020, November 30). Quora. Retrieved January 28, 2026, from [Link]

-

Dilution Keppra®-levetiracetam. (2017, September 3). GlobalRPH. Retrieved January 28, 2026, from [Link]

-

Validated stability-indicating methods for determination of Levetiracetam. (2010). TSI Journals. Retrieved January 28, 2026, from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703–711. Retrieved January 28, 2026, from [Link]

Sources

- 1. journalppw.com [journalppw.com]

- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 3. Stability of levetiracetam oral solution repackaged in oral plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. fiveable.me [fiveable.me]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. wjpps.com [wjpps.com]

- 14. benchchem.com [benchchem.com]

- 15. jpionline.org [jpionline.org]

- 16. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-(sec-butyl)acetamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-N-(sec-butyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of 2-Amino-N-(sec-butyl)acetamide hydrochloride is a critical step in the production of various active pharmaceutical ingredients (APIs), including the antiepileptic drug Levetiracetam.[1][2][3] Achieving a high-yielding and pure product is paramount for downstream applications. This guide provides in-depth, experience-based insights to help you achieve your synthesis goals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-N-(sec-butyl)acetamide hydrochloride?

A1: The most prevalent and industrially scalable route involves a two-step process:

-

Amidation: Reaction of a chloroacetylating agent (e.g., chloroacetyl chloride or an ester like ethyl chloroacetate) with sec-butylamine to form the intermediate, N-(sec-butyl)-2-chloroacetamide.[4]

-

Amination: Subsequent reaction of the chloroacetamide intermediate with ammonia to displace the chloride and form the desired 2-Amino-N-(sec-butyl)acetamide. This is followed by salt formation with hydrochloric acid.

This route is favored due to the availability of starting materials and relatively straightforward reaction conditions.

Q2: What are the critical parameters to control during the amidation step?

A2: The amidation of sec-butylamine with a chloroacetylating agent is an exothermic nucleophilic acyl substitution.[5][6] Key parameters to control are:

-

Temperature: Maintaining a low temperature (typically 0-10 °C) is crucial to prevent side reactions, such as the formation of double-acylated byproducts.[7]

-

Reagent Addition: Slow, dropwise addition of the chloroacetylating agent to the amine solution helps to dissipate heat and maintain temperature control.

-

Stoichiometry: Using a slight excess of the amine can be beneficial, but a large excess can complicate purification. Alternatively, using a non-nucleophilic base (like triethylamine or pyridine) can scavenge the HCl byproduct formed when using chloroacetyl chloride, preventing the formation of sec-butylamine hydrochloride salt which would be unreactive.[5]

Q3: I'm observing low yields in the amination step. What are the likely causes?

A3: Low yields in the displacement of the chloride with ammonia can stem from several factors:

-

Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, temperature, or concentration of ammonia. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

-

Side Reactions: The primary amine product can act as a nucleophile and react with the starting chloroacetamide, leading to the formation of a secondary amine byproduct. Using a large excess of ammonia can help to minimize this side reaction by ensuring the chloroacetamide is more likely to react with ammonia.

-

Hydrolysis: If water is present in the reaction mixture, the chloroacetamide can be hydrolyzed back to chloroacetic acid, which will not undergo amination. Ensure all reagents and solvents are anhydrous.

Q4: How can I effectively purify the final hydrochloride salt?

A4: Purification of amine hydrochloride salts often involves recrystallization.[8] The choice of solvent is critical. A good solvent system will dissolve the salt at an elevated temperature but allow it to crystallize upon cooling, while impurities remain in solution.

-

Common Solvents: Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts.[8] Mixtures of ethanol and diethyl ether, or acetone can also be effective.[9]

-

Troubleshooting Crystallization: If the product "oils out" instead of crystallizing, it may be due to impurities or the presence of water. Try adding a co-solvent or ensuring your product is completely dry before attempting recrystallization. Seeding the solution with a small crystal of pure product can also induce crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of N-(sec-butyl)-2-chloroacetamide (Intermediate) | 1. Reaction temperature too high, leading to side reactions. 2. Hydrolysis of chloroacetyl chloride before reaction. 3. Formation of sec-butylamine hydrochloride. | 1. Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride.[7] 2. Ensure all glassware is dry and use anhydrous solvents. 3. Use a non-nucleophilic base to scavenge HCl or use a second equivalent of sec-butylamine.[5] |

| Presence of Impurities in the Final Product | 1. Incomplete amination reaction. 2. Formation of over-alkylated byproducts. 3. Residual starting materials or inorganic salts. | 1. Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or increasing the temperature cautiously. 2. Use a significant excess of ammonia in the amination step. 3. Optimize the recrystallization process. A wash with a non-polar solvent can remove organic impurities, while ensuring complete removal of the aqueous phase during workup can minimize inorganic salts.[8] |

| Difficulty in Isolating the Hydrochloride Salt | 1. The salt is too soluble in the chosen solvent. 2. The product is an oil instead of a solid. 3. Presence of water. | 1. Try precipitating the salt by adding a non-polar solvent like diethyl ether or hexane to a solution of the product in a polar solvent like isopropanol.[8] 2. This can be due to impurities. Purify the free base by chromatography before salt formation. Ensure the free base is completely dry before adding HCl. 3. Use anhydrous HCl (e.g., a solution in isopropanol or dioxane) instead of aqueous HCl for the salt formation.[9] |

Experimental Protocols

Protocol 1: Synthesis of N-(sec-butyl)-2-chloroacetamide

Objective: To synthesize the chloroacetamide intermediate.

Materials:

-

sec-Butylamine

-

Chloroacetyl chloride

-

Triethylamine (or other non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(sec-butyl)-2-chloroacetamide. The product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis and Isolation of 2-Amino-N-(sec-butyl)acetamide Hydrochloride

Objective: To synthesize and isolate the final hydrochloride salt.

Materials:

-

N-(sec-butyl)-2-chloroacetamide

-

Ammonia (7N solution in methanol)

-

Hydrochloric acid (concentrated, or as a solution in isopropanol)

-

Isopropanol

-

Diethyl ether

Procedure:

-

Dissolve N-(sec-butyl)-2-chloroacetamide (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

-

Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and excess ammonia.

-

Dissolve the resulting crude free base in a minimal amount of isopropanol.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~1-2).

-

The hydrochloride salt should precipitate. If it does not, the addition of diethyl ether can induce precipitation.

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Amino-N-(sec-butyl)acetamide hydrochloride.

-

Recrystallize from hot isopropanol if further purification is required.[8]

Visualizations

General Synthesis Workflow

Caption: A flowchart of the two-step synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to diagnose and resolve low yield issues.

References

-

Organic Syntheses Procedure. chloroacetamide. Available at: [Link]

-

Reddit. (2022-03-24). amide coupling help. r/Chempros. Available at: [Link]

- Google Patents. CN102382027A - Method for preparing levetiracetam.

- Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

ResearchGate. (2017-02-07). Purification of organic hydrochloride salt?. Available at: [Link]

-

An asymmetric synthesis of Levetiracetam. Der Pharma Chemica, 2012, 4(3):921-926. Available at: [Link]

-

Sciencemadness.org. (2006-12-10). Isolation of primary amines as HCL salt problem. Available at: [Link]

-

Master Organic Chemistry. (2018-02-28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

- Google Patents. US2321278A - Preparation of chloroacetamide.

- Google Patents. CN106187809A - A kind of synthesis technique of levetiracetam intermediate.

-

Chemistry LibreTexts. (2023-01-22). General Mechanism of Amide Reactions. Available at: [Link]

-

International Journal of Pharma Sciences and Research. (2012-01-02). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

- Google Patents. US3337630A - Process for the purification of amines.

-

ResearchGate. (2025-08-06). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]

-

ResearchGate. 16 questions with answers in AMIDE SYNTHASES | Science topic. Available at: [Link]

- Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

-

New Drug Approvals. (2013-11-28). DRUG SPOTLIGHT…LEVETIRACETAM. Available at: [Link]

-

Gauth. When acetic acid reacts with ammonia, NH3, the reaction called amidation yields A) acetami [Chemistry]. Available at: [Link]

-

PubChem. N-sec-Butylacetamide. Available at: [Link]

-

University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

-

StudySmarter. (2023-10-20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Available at: [Link]

-

ChemAnalyst. (2025-09-01). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Available at: [Link]

-

Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

ResearchGate. (2025-08-10). (PDF) 2-Chloro-N-phenylacetamide. Available at: [Link]

Sources

- 1. CN106187809A - A kind of synthesis technique of levetiracetam intermediate - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 4. ijpsr.info [ijpsr.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: 2-Amino-N-(sec-butyl)acetamide Hydrochloride Experiments

Welcome to the technical support center for 2-Amino-N-(sec-butyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experiments with this crucial chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the success of your experimental workflows.

I. Troubleshooting Guide: Synthesis & Purification

This section addresses the most frequent challenges encountered during the synthesis and purification of 2-Amino-N-(sec-butyl)acetamide hydrochloride, a key intermediate in the synthesis of Levetiracetam.

Question 1: My synthesis of (S)-2-aminobutanamide hydrochloride is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of (S)-2-aminobutanamide hydrochloride can often be attributed to several factors throughout the multi-step process. Common synthetic routes involve the ammonolysis of a 2-bromobutyrate derivative followed by resolution and salt formation[1].

Causality and Optimization:

-

Incomplete Ammonolysis: The initial ammonolysis step is critical. Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Conversely, overly harsh conditions can promote side reactions. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Side Reactions: The use of reagents like bromine can lead to environmentally unfavorable byproducts[1]. Alternative methods, such as starting from n-propionaldehyde with sodium cyanide and ammonium chloride, can offer milder conditions and fewer by-products[2]. However, this route requires careful control of pH and temperature to avoid polymerization of the aldehyde or undesired side reactions.

-

Inefficient Chiral Resolution: The resolution of the racemic DL-2-aminobutanamide is a pivotal step for obtaining the desired (S)-enantiomer. The choice of resolving agent, such as L-tartaric acid, and the crystallization conditions (solvent, temperature, and cooling rate) are paramount[1][3]. Inefficient resolution will directly impact the yield of the final optically pure product.

-

Loss during Work-up and Purification: Each extraction, filtration, and recrystallization step carries the potential for product loss. Ensure phase separation is clean during extractions and minimize the number of transfer steps. When performing recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low synthesis yield.

Question 2: I am observing significant impurity peaks in my HPLC analysis after synthesis. What are the likely impurities and how can I minimize their formation?

Answer: The presence of impurities is a common challenge, and their identity depends on the synthetic route employed. For syntheses related to Levetiracetam, several related compounds and degradation products can arise[4][5][6][7].

Common Impurities and Mitigation Strategies:

| Impurity Class | Potential Source | Mitigation Strategy |

| Diastereomers | Incomplete chiral resolution. | Optimize the resolution step by screening different resolving agents, solvents, and crystallization conditions[3]. |

| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps. | Monitor reaction completion by TLC or HPLC and adjust reaction time, temperature, or stoichiometry accordingly[8]. |

| Over-alkylation Products | Reaction of the amine product with the alkylating agent. | Use a large excess of the amine relative to the alkylating agent to minimize this side reaction[9]. |

| Hydrolysis Products | Presence of water during the reaction or work-up, leading to hydrolysis of amide or ester intermediates. | Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere. |

| Degradation Products | Exposure to harsh conditions (high temperature, strong acid/base). | Employ milder reaction conditions and purification techniques. Avoid prolonged heating[10]. |

A robust analytical method, such as reverse-phase HPLC, is essential for monitoring impurity profiles[11]. For mass spectrometry compatible methods, formic acid can be used as a mobile phase additive instead of phosphoric acid[11].

II. FAQs: Handling, Storage, and Stability

This section provides answers to frequently asked questions regarding the practical aspects of working with 2-Amino-N-(sec-butyl)acetamide hydrochloride.

Question 3: The compound appears to be clumping and is difficult to handle. What is causing this and how can I prevent it?

Answer: This behavior is characteristic of hygroscopic materials, which readily absorb moisture from the atmosphere[12]. The hydrochloride salt form of an amine can be particularly prone to hygroscopicity.

Explanation and Best Practices:

-

Hygroscopicity: The absorption of water can lead to physical changes such as caking, deliquescence, and altered flow properties, making accurate weighing and handling challenging[13].

-

Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

-

Handling: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a dry room[14]. If a controlled environment is not available, work quickly and minimize the exposure time of the compound to the ambient atmosphere.

-

Formulation Strategies: For downstream applications, formulation strategies such as film coating, encapsulation, or co-processing with excipients can be employed to protect the active ingredient from moisture[15].

Question 4: What are the expected stability issues with 2-Amino-N-(sec-butyl)acetamide hydrochloride, and what are the optimal storage conditions?

Answer: As an amino acid derivative, 2-Amino-N-(sec-butyl)acetamide hydrochloride can be susceptible to degradation over time, especially under suboptimal storage conditions.

Stability Considerations:

-

Temperature: Elevated temperatures can accelerate degradation pathways. It is advisable to store the compound at controlled room temperature or, for long-term storage, under refrigeration, provided the compound is protected from moisture condensation upon removal.

-

Light: While not always a primary concern for this class of compounds, exposure to UV light can sometimes initiate degradation. Storing the compound in an amber vial or in the dark is a good precautionary measure.

-

pH: In solution, the stability of amino amides can be pH-dependent. At extreme pH values, hydrolysis of the amide bond can occur. For experimental solutions, it is best to prepare them fresh and buffer them if they need to be stored for any length of time.

-

Oxidation: While the molecule is not highly susceptible to oxidation, the presence of oxidizing agents or exposure to air for prolonged periods in solution could potentially lead to degradation.

Long-term stability studies of amino acids in stored samples have shown that significant degradation can occur, with some amino acids showing decay within a year at room temperature[16]. Therefore, periodic re-testing of the purity of stored 2-Amino-N-(sec-butyl)acetamide hydrochloride is recommended.

III. Analytical Characterization

This section provides guidance on the analytical techniques for characterizing 2-Amino-N-(sec-butyl)acetamide hydrochloride.

Question 5: I am struggling to achieve good separation of the enantiomers of my chiral amine intermediate. What analytical techniques are recommended?

Answer: The separation of chiral amines is a common challenge in analytical chemistry[17]. Several HPLC-based methods can be employed for successful enantioseparation.

Recommended Analytical Approaches:

-

Chiral HPLC Columns: The most direct method is to use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and cyclofructan-based columns are often effective for separating the enantiomers of primary amines[17]. Method development will involve screening different mobile phases (normal-phase, polar organic, or reversed-phase) and additives.

-

Derivatization: If direct separation is challenging, the amine can be derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) with a chiral thiol.

Method Development Workflow for Chiral Separation:

Caption: Workflow for developing a chiral separation method.

IV. References

-

Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap. (URL: )

-

CN101811978A - Preparation method of 2-aminobutanamide hydrochloride - Google Patents. (URL: )

-

An In-depth Technical Guide to the Chemical Properties of N-Butyl-2-(methylamino)acetamide - Benchchem. (URL: )

-

Acetamide, 2-amino- | SIELC Technologies. (URL: )

-

CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents. (URL: )

-

Levetiracetam-impurities | Pharmaffiliates. (URL: )

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (URL: )

-

Levetiracetam Impurities | SynZeal. (URL: )

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (URL: )

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: )

-

Levetiracetam Impurities and Related Compound - Veeprho. (URL: )

-

•Levetiracetam - USP-NF. (URL: )

-

[ - L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride - Organic Syntheses Procedure. (URL: )

-

Levetiracetam EP Impurities & USP Related Compounds - SynThink. (URL: )

-

3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (URL: )

-

Reactions of Amines - Chemistry LibreTexts. (URL: )

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (URL: )

-

Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (URL: )

-

How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (URL: )4e9DDsHLz5fhCkXc75HsnBqpEiWOJA==))

Sources

- 1. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101811978A - Preparation method of 2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Levetiracetam Impurities | SynZeal [synzeal.com]

- 6. veeprho.com [veeprho.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Troubleshooting [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acetamide, 2-amino- | SIELC Technologies [sielc.com]

- 12. pharmainfo.in [pharmainfo.in]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. blog.vestanutra.com [blog.vestanutra.com]

- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]

- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 2-Amino-N-(sec-butyl)acetamide Hydrochloride

Guide Version: 1.0

Introduction

This technical guide provides comprehensive handling, storage, and troubleshooting information for 2-Amino-N-(sec-butyl)acetamide hydrochloride (CAS No. 1220019-14-6). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key intermediate or building block in their synthetic workflows. As a Senior Application Scientist, my goal is to synthesize E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to empower you to handle this reagent with confidence and troubleshoot common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 2-Amino-N-(sec-butyl)acetamide hydrochloride.

Q1: What is the proper way to store 2-Amino-N-(sec-butyl)acetamide hydrochloride?

A: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, keeping it under an inert atmosphere is also advised.[1] The product should be stored at room temperature.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

Q3: Is this compound considered hazardous?

A: While specific hazard data for this exact compound is limited, related aminoacetamide hydrochlorides are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to handle it with care, avoiding contact with skin, eyes, and clothing, and preventing dust formation.[2]

Q4: What are the known incompatibilities for this compound?

A: While specific incompatibility data is not available for this compound, it is best to avoid strong oxidizing agents, as is common for many organic chemicals.[1]

Q5: How should I dispose of waste containing 2-Amino-N-(sec-butyl)acetamide hydrochloride?

A: Dispose of the material in accordance with local, state, and federal regulations. This may involve sending it to a licensed chemical disposal facility.[2]

Part 2: Experimental Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the use of 2-Amino-N-(sec-butyl)acetamide hydrochloride in synthetic applications, drawing on established principles for similar chemical transformations. A primary application of N-substituted 2-aminoacetamides is in the synthesis of heterocyclic compounds, such as benzodiazepines, via nucleophilic substitution and subsequent cyclization reactions.[4]

Troubleshooting Scenario 1: Incomplete or Failed Nucleophilic Substitution Reaction

Context: You are reacting 2-Amino-N-(sec-butyl)acetamide hydrochloride with an electrophile (e.g., an alkyl halide or acyl chloride) to form a more complex intermediate, but TLC or LC-MS analysis shows unreacted starting material or low product yield.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Incomplete Deprotonation | Ensure the use of a suitable base (at least 2 equivalents) to neutralize the hydrochloride salt and deprotonate the primary amine for the reaction. | The starting material is a hydrochloride salt; the primary amine needs to be in its free base form to act as a nucleophile. |

| Steric Hindrance | Consider a less sterically hindered electrophile or increase the reaction temperature. | The sec-butyl group can introduce some steric bulk, potentially slowing down the reaction with a bulky electrophile. |

| Solvent Polarity | Use an appropriate aprotic solvent such as acetonitrile or THF to dissolve the reactants and facilitate the reaction. | The choice of solvent can significantly impact reaction rates in nucleophilic substitutions. |

| Reaction Time/Temperature | Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | Some nucleophilic substitution reactions require elevated temperatures and/or longer reaction times to proceed to completion. |

Troubleshooting Workflow for Nucleophilic Substitution```dot

Caption: A decision tree to assess the potential for hydrolytic degradation.

References

-

N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

-

2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306. PubChem. [Link]

-

STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. CUTM Courseware. [Link]

-

Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-N-(sec-butyl)acetamide Hydrochloride Derivatives: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Amino-N-(sec-butyl)acetamide hydrochloride and its derivatives, with a particular focus on their potential as anticonvulsant agents. Drawing parallels with the well-established antiepileptic drug Levetiracetam (LEV), this document delves into the synthesis, structure-activity relationships (SAR), and preclinical evaluation of this chemical series. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing these compounds from discovery to preclinical candidacy.

Introduction: The Link to Levetiracetam and the Rationale for Acyclic Analogs

Levetiracetam (LEV), a pyrrolidinone derivative, is a widely used second-generation antiepileptic drug (AED) with a unique mechanism of action.[1] Unlike many traditional AEDs, LEV's primary target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[2][3] The interaction with SV2A is highly correlated with the anticonvulsant potency of LEV and its analogs.[4]

The core structure of the topic, 2-Amino-N-(sec-butyl)acetamide, can be considered an acyclic analog of Levetiracetam. The exploration of such open-chain derivatives is a common strategy in medicinal chemistry to potentially improve pharmacokinetic properties, reduce metabolic liabilities, or simplify synthesis. This guide will use Levetiracetam as a benchmark for comparison, evaluating how structural modifications in the acyclic series influence key pharmacological parameters.

Synthesis of 2-Amino-N-(sec-butyl)acetamide Derivatives

The synthesis of 2-Amino-N-(sec-butyl)acetamide hydrochloride and its derivatives is typically achieved through a straightforward and scalable multi-step process.[5] The general synthetic route allows for the introduction of diversity at key positions to explore the structure-activity relationship.

General Synthetic Workflow:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.